7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine
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Overview
Description
7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine is a heterocyclic compound that features a benzene ring fused with an oxadiazole ring, substituted with a fluorine atom at the 7th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and alkylation reactions. The process is optimized for scalability, often incorporating continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the oxadiazole ring.
Substitution: Common substitution reactions involve the replacement of the fluorine atom or the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized oxadiazoles .
Scientific Research Applications
7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit hypoxia-inducing factors in tumor cells, thereby reducing angiogenesis and tumor growth . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
1,2,4-Oxadiazoles: Known for their anti-infective properties.
1,2,5-Thiadiazoles: Studied for their potential as fluorescent sensors and organophotocatalysts.
1,3,4-Oxadiazoles: Recognized for their broad spectrum of biological activities, including anticancer and antiviral properties.
Uniqueness: 7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
4-fluoro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMWJSHCOGWENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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